An In-Depth Technical Guide to the Chemical Properties of (Perfluoroheptanoyl)acetone
An In-Depth Technical Guide to the Chemical Properties of (Perfluoroheptanoyl)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of (perfluoroheptanoyl)acetone, a fluorinated β-diketone of significant interest in coordination chemistry, analytical applications, and materials science. The introduction of a perfluoroheptyl group imparts unique characteristics to the classic acetone β-diketone structure, notably influencing its acidity, reactivity, and the stability of its metal complexes. This document details the synthesis, physicochemical properties, spectroscopic characterization, and reactivity of (perfluoroheptanoyl)acetone, offering field-proven insights and detailed experimental protocols for its preparation and analysis.
Introduction and Molecular Structure
(Perfluoroheptanoyl)acetone, systematically named 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione, is a β-dicarbonyl compound featuring a terminal methyl group and a perfluoroheptyl (C₆F₁₃) chain. Its chemical structure is characterized by the presence of a highly electronegative perfluoroalkyl chain, which significantly influences the electronic properties of the adjacent dicarbonyl moiety.
The molecule exists in a tautomeric equilibrium between the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring. The strong electron-withdrawing nature of the perfluoroheptyl group increases the acidity of the enolic proton, facilitating deprotonation and the formation of the corresponding enolate anion. This enhanced acidity is a key factor in its utility as a chelating agent for a wide range of metal ions.[1]
Molecular Structure and Tautomerism
Caption: Tautomeric equilibrium of (Perfluoroheptanoyl)acetone.
Physicochemical Properties
The physical and chemical properties of (perfluoroheptanoyl)acetone are summarized in the table below. These computed properties are sourced from the PubChem database.[2]
| Property | Value |
| Molecular Formula | C₁₀H₅F₁₃O₂ |
| Molecular Weight | 404.12 g/mol |
| IUPAC Name | 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione |
| CAS Number | 82822-26-2 |
| Appearance | Expected to be a liquid or low-melting solid |
| Topological Polar Surface Area | 34.1 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 7 |
Synthesis and Purification
The most common and effective method for the synthesis of β-diketones is the Claisen condensation.[3][4] For (perfluoroheptanoyl)acetone, this involves the reaction of a perfluoroheptanoic acid ester with acetone in the presence of a strong base. The choice of base and solvent is critical to drive the reaction towards the product and to prevent side reactions. Sodium hydride or sodium ethoxide are commonly employed bases.
Synthetic Workflow: Claisen Condensation
Caption: General workflow for the synthesis of (Perfluoroheptanoyl)acetone.
Detailed Experimental Protocol: Synthesis of (Perfluoroheptanoyl)acetone
Materials:
-
Ethyl perfluoroheptanoate
-
Dry acetone
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide and anhydrous diethyl ether.
-
Addition of Acetone: Dry acetone is added dropwise to the stirred suspension of sodium ethoxide at 0 °C. The mixture is stirred for 30 minutes.
-
Addition of Ester: Ethyl perfluoroheptanoate is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for 4-6 hours.
-
Quenching and Extraction: The reaction mixture is cooled to room temperature and poured into a mixture of ice and 1 M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (perfluoroheptanoyl)acetone.
Spectroscopic Characterization
A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), infrared spectroscopy, and mass spectrometry is essential for the unambiguous identification and characterization of (perfluoroheptanoyl)acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the tautomeric equilibrium.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the diketo form, as well as the vinyl proton and the enolic proton in the enol form. The integration of these signals can be used to determine the keto-enol tautomer ratio.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the methyl carbon, the methylene carbon, and the carbons of the perfluoroheptyl chain. The chemical shifts of the carbonyl carbons will differ between the keto and enol forms.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] The ¹⁹F NMR spectrum of (perfluoroheptanoyl)acetone is expected to show distinct signals for the CF₃ group and each of the non-equivalent CF₂ groups in the perfluoroheptyl chain.[6]
Predicted NMR Chemical Shifts (in CDCl₃):
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | -CH₃ (keto) | ~2.2 |
| -CH₂- (keto) | ~3.7 | |
| =CH- (enol) | ~5.8 | |
| -OH (enol) | ~13-15 (broad) | |
| ¹³C | -CH₃ | ~30 |
| -CH₂- | ~58 | |
| =CH- | ~95 | |
| C=O (keto, C2) | ~202 | |
| C=O (keto, C4) | ~195 | |
| C=O (enol) | ~185, ~175 | |
| CF₃ | ~118 (quartet) | |
| CF₂ groups | ~110-127 | |
| ¹⁹F | -CF₃ | ~-81 |
| -CF₂- (adjacent to C=O) | ~-120 | |
| Other -CF₂- | ~-122 to -126 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl groups. In the diketo form, two distinct C=O stretching vibrations are expected in the region of 1700-1750 cm⁻¹. The enol form will exhibit a broad O-H stretching band around 3200-2500 cm⁻¹ due to intramolecular hydrogen bonding, and a C=O stretching vibration at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), (perfluoroheptanoyl)acetone is expected to undergo characteristic fragmentation pathways, including cleavage of the C-C bonds adjacent to the carbonyl groups and fragmentation of the perfluoroalkyl chain.[7]
Expected Fragmentation Pattern:
Caption: Predicted major fragmentation pathways in EI-MS.
Reactivity and Stability
Acidity and Chelation
The presence of the electron-withdrawing perfluoroheptyl group significantly increases the acidity of the α-protons, making (perfluoroheptanoyl)acetone a stronger acid than its non-fluorinated analog, acetylacetone. This enhanced acidity facilitates the formation of the enolate anion, which is a powerful bidentate ligand for a wide variety of metal ions.[3] It forms stable six-membered chelate rings with metals from across the periodic table.[8]
Thermal Stability
Fluorinated β-diketones and their metal complexes generally exhibit higher thermal stability and volatility compared to their non-fluorinated counterparts. The thermal stability of (perfluoroheptanoyl)acetone and its metal chelates can be evaluated using thermogravimetric analysis (TGA).[9] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition process. The increased volatility of the metal chelates of fluorinated β-diketones makes them suitable as precursors for chemical vapor deposition (CVD) and as volatile chelating agents for gas chromatography.[10]
Applications
The unique properties of (perfluoroheptanoyl)acetone lend themselves to a variety of applications:
-
Coordination Chemistry: As a versatile chelating agent for the synthesis of novel metal complexes with interesting magnetic, optical, and catalytic properties.[3]
-
Analytical Chemistry: In the separation and analysis of metal ions by gas chromatography, where the volatility of its metal chelates is advantageous.[10]
-
Materials Science: As a precursor for the deposition of metal oxide thin films and nanoparticles via metal-organic chemical vapor deposition (MOCVD).
-
Drug Development: The incorporation of fluorinated moieties can enhance the lipophilicity and metabolic stability of drug candidates. While not a direct therapeutic agent, (perfluoroheptanoyl)acetone can serve as a building block for more complex fluorinated molecules.
Conclusion
(Perfluoroheptanoyl)acetone is a fascinating molecule with a rich chemistry dictated by the interplay between its dicarbonyl functionality and the strongly electron-withdrawing perfluoroheptyl group. Its enhanced acidity, thermal stability, and ability to form stable and volatile metal chelates make it a valuable tool in various scientific disciplines. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization, offering a solid foundation for researchers and professionals working with this and related fluorinated compounds.
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